

Technical Guide: Coelenteramine 400a Hydrochloride in Bioluminescence Resonance Energy Transfer (BRET) Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coelenteramine 400a hydrochloride

Cat. No.: B3026292

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Coelenteramine 400a hydrochloride**, a key substrate for Bioluminescence Resonance Energy Transfer (BRET2) assays. This document outlines its physicochemical properties, experimental protocols for its use in studying protein-protein interactions, and visual representations of the underlying biological pathways.

Core Compound Data: Coelenteramine 400a Hydrochloride

Coelenteramine 400a hydrochloride is a synthetic analog of coelenterazine, the luciferin utilized by the sea pansy *Renilla reniformis*. Its distinct spectral properties make it the substrate of choice for BRET2 assays, a powerful tool for monitoring molecular interactions in living cells.

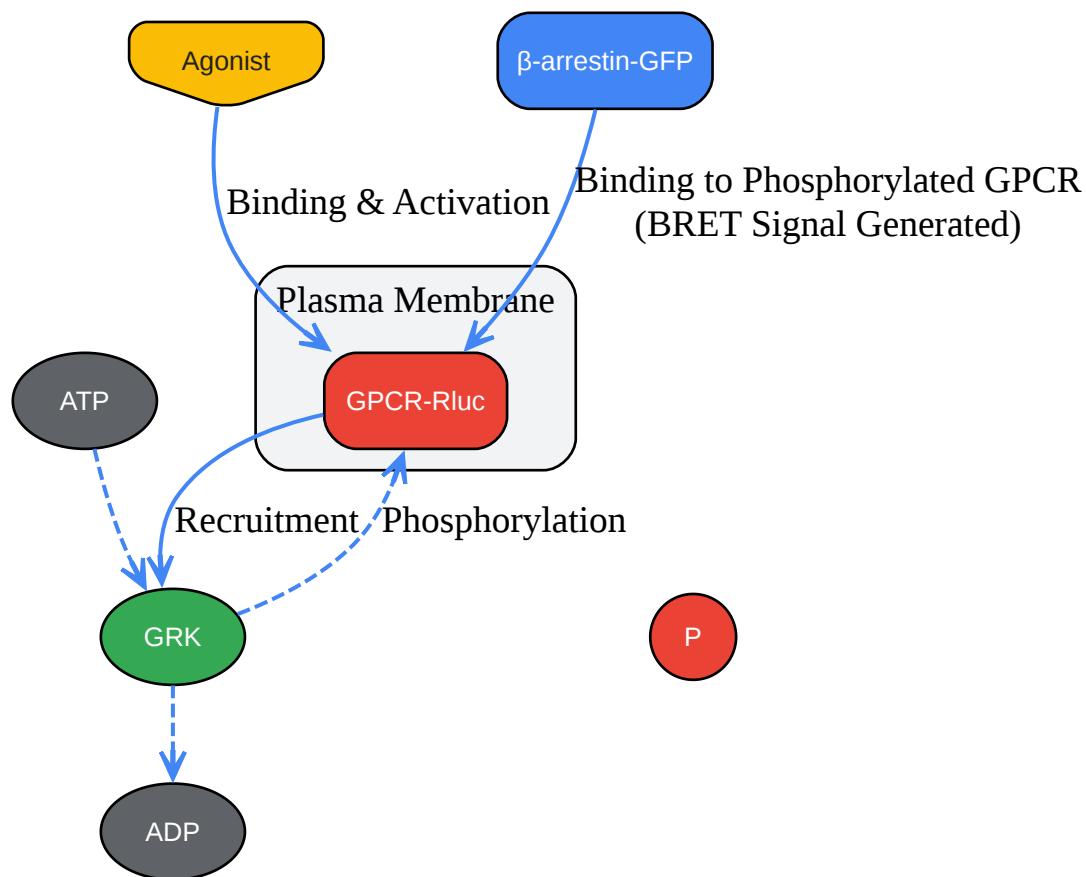
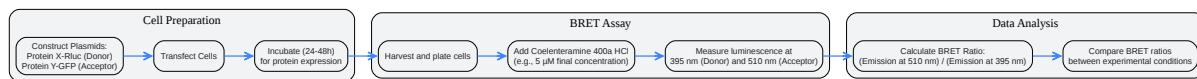
Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative data for **Coelenteramine 400a hydrochloride**.

Property	Value	Citations
CAS Number	2320429-05-6	[1] [2] [3]
Formal Name	6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride	[1] [2] [3]
Molecular Formula	C ₂₆ H ₂₁ N ₃ O • HCl	[1] [2] [3]
Formula Weight	427.9 g/mol	[1] [2] [3]
Purity	≥95%	[1] [2] [3]
Appearance	Crystalline solid	[3]
Storage	-20°C	[3]
Stability	≥4 years at -20°C	[3]
UV/Vis Absorbance (λ _{max})	246, 434 nm	[1] [2] [3]
Emission Maximum (with Rluc)	395 nm	[2] [4] [5] [6]
Solubility	DMSO: ~0.5 mg/mL, DMF: ~0.5 mg/mL, Ethanol: Slightly soluble	[1] [2] [3]

Bioluminescence Resonance Energy Transfer 2 (BRET2)

BRET is a non-radiative energy transfer mechanism occurring between a bioluminescent donor molecule and a fluorescent acceptor molecule.[\[7\]](#) The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making it an ideal method for studying protein-protein interactions.[\[8\]](#)



The BRET2 system utilizes Renilla luciferase (Rluc) as the energy donor and a green fluorescent protein variant (such as GFP², GFP10, or Topaz) as the acceptor.[\[2\]](#)[\[9\]](#)

Coelenteramine 400a hydrochloride serves as the substrate for Rluc. Upon enzymatic oxidation, it emits light with a maximum wavelength of 395 nm.[\[2\]](#)[\[4\]](#) If a GFP acceptor is within

close proximity (typically <10 nm), this energy is transferred, causing the GFP to fluoresce at its characteristic wavelength of ~ 510 nm.[9][10] The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor (510 nm / 395 nm).[10]

BRET2 Experimental Workflow

The following diagram illustrates the general workflow for a BRET2 experiment designed to study the interaction between two proteins, Protein X and Protein Y.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A bioluminescence resonance energy transfer 2 (BRET2) assay for monitoring seven transmembrane receptor and insulin receptor crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Coelenterazine 400 a | CAS#:70217-82-2 | Chemsrx [chemsrc.com]
- 5. Coelenteramine 400a|CAS 70217-82-2|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. berthold.com [berthold.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β -Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BRET2/arrestin assay in stable recombinant cells: a platform to screen for compounds that interact with G protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Coelenteramine 400a Hydrochloride in Bioluminescence Resonance Energy Transfer (BRET) Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026292#coelenteramine-400a-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com